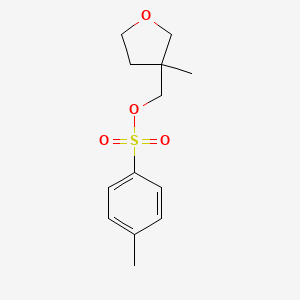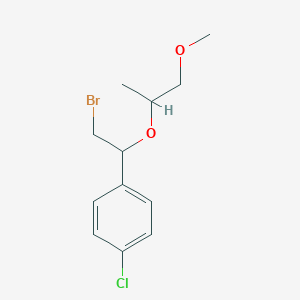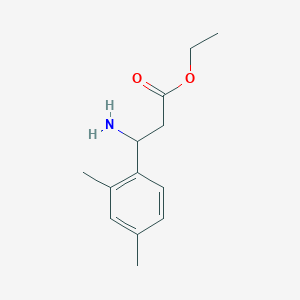
(3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C12H18O4S. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound features a 3-methyloxolan-3-yl group attached to a methylbenzene-1-sulfonate moiety, making it a versatile intermediate in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-methyloxolane with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-Methyloxolane+4-Methylbenzenesulfonyl chloride→(3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water or aqueous base, the sulfonate ester can hydrolyze to form the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution: Products depend on the nucleophile used, such as ethers or amines.
Oxidation: Products may include sulfonic acids or ketones.
Reduction: Alcohols are common products.
Applications De Recherche Scientifique
(3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate involves its ability to act as a leaving group in substitution reactions. The sulfonate group is a good leaving group, which facilitates the formation of new bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-methylbenzenesulfonate
- Ethyl 4-methylbenzenesulfonate
- Propyl 4-methylbenzenesulfonate
Uniqueness
(3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate is unique due to the presence of the 3-methyloxolan-3-yl group, which imparts specific reactivity and properties that are different from other sulfonate esters. This makes it particularly useful in certain synthetic applications where other sulfonate esters may not be as effective.
Propriétés
Numéro CAS |
15833-66-6 |
|---|---|
Formule moléculaire |
C13H18O4S |
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
(3-methyloxolan-3-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-11-3-5-12(6-4-11)18(14,15)17-10-13(2)7-8-16-9-13/h3-6H,7-10H2,1-2H3 |
Clé InChI |
BGDCBOKMGDPCSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCOC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Bromo-3-chlorophenyl)methyl]dimethylamine](/img/structure/B13476383.png)



![Tert-butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13476425.png)
![1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13476438.png)
![1-Cyanospiro[2.2]pentane-1-carboxylic acid](/img/structure/B13476445.png)
![5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole; trifluoroacetic acid](/img/structure/B13476447.png)

![1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B13476458.png)


![Tert-butyl 9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13476470.png)
